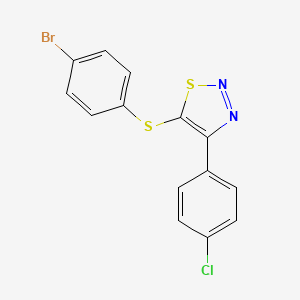

4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

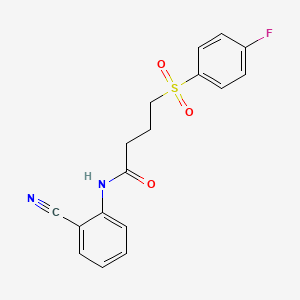

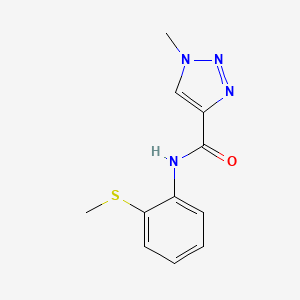

This compound is an organic molecule that contains a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The thiadiazole ring is substituted with a bromophenyl group and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazol ring, which is a type of heterocycle. This ring is substituted with a bromophenyl group and a chlorophenyl group. The bromine and chlorine atoms are halogens, and they are likely to significantly influence the chemical properties of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiadiazole ring and the halogen substituents. The sulfur atom in the thiadiazole ring and the halogen atoms are likely to be sites of high reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of a thiadiazole ring and halogen substituents could influence its polarity, solubility, and stability .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The presence of the thiadiazole and sulfide groups may contribute to its ability to inhibit the growth of various bacterial and fungal species. This could be particularly useful in developing new treatments for infections that are resistant to current antibiotics .

Antiproliferative Effects

Research indicates that derivatives of this compound may possess antiproliferative properties, making them candidates for cancer treatment. Specifically, they could be effective against certain cancer cell lines, such as human breast adenocarcinoma (MCF7), by inhibiting cell growth and inducing apoptosis .

Molecular Docking Studies

The compound’s structure allows it to fit well within the binding pockets of certain proteins, which is essential for drug design. Molecular docking studies can predict how the compound interacts with various receptors, which is crucial for understanding its therapeutic potential and guiding the synthesis of more effective derivatives .

Antileishmanial and Antimalarial Evaluation

There is evidence to suggest that this compound could be effective in treating parasitic diseases such as leishmaniasis and malaria. Its interaction with specific enzymes in the parasites could inhibit their life cycle and reduce the disease’s progression .

Synthesis of Reactive Macro-Reagents

The bromine and chlorophenyl groups present in the compound make it a valuable precursor for synthesizing reactive macro-reagents. These reagents can be used to create a variety of polymers and materials with specific properties for industrial applications .

Drug Design and Development

The compound’s unique structure makes it a valuable scaffold for the design and development of new drugs. Its molecular framework can be modified to enhance its interaction with biological targets, improving its efficacy and reducing side effects in potential pharmaceutical applications .

Mécanisme D'action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If this compound has biological activity, it could interact with biological macromolecules (like proteins or DNA) in a manner that depends on its specific structure and functional groups .

Orientations Futures

Propriétés

IUPAC Name |

5-(4-bromophenyl)sulfanyl-4-(4-chlorophenyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2S2/c15-10-3-7-12(8-4-10)19-14-13(17-18-20-14)9-1-5-11(16)6-2-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOUQTCAJARBCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)

![2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2761164.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761165.png)

![(2-chloro-6-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2761174.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2761175.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2761177.png)